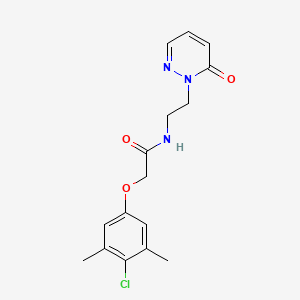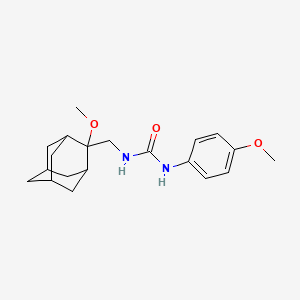
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide
カタログ番号 B2408334
CAS番号:
1203141-64-3
分子量: 335.79
InChIキー: CPGSJMJRIXGVIZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide, also known as Compound A, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
科学的研究の応用
Radiosynthesis and Chemical Analysis
- A study by Latli and Casida (1995) delves into the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners, highlighting the methodology for tracking the metabolism and action mode of herbicides and safeners through high specific activity labeling techniques (Latli & Casida, 1995).
Potential Pesticides and Molecular Characterization
- Research by Olszewska, Tarasiuk, and Pikus (2009) characterizes new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide by X-ray powder diffraction, underlining their potential as pesticides. This study presents detailed diffraction data and structural parameters, contributing to the understanding of the physical properties of these compounds (Olszewska, Tarasiuk, & Pikus, 2009).
Antimicrobial Activity
- Hossan et al. (2012) report on the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, showcasing their antimicrobial activities. These compounds, derived from citrazinic acid, show potential as antibacterial and antifungal agents, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).
α-Glucosidase Inhibitory Potential
- Iftikhar et al. (2019) explore the synthesis of N‐aryl/aralkyl derivatives of 2‐methyl‐2‐{5‐(4‐chlorophenyl)‐1,3,4‐oxadiazole‐2ylthiol}acetamide, assessing their α‐glucosidase inhibitory potential. This study not only identifies compounds with significant inhibitory effects but also supports findings through molecular modeling and ADME predictions, positioning these compounds as promising drug leads (Iftikhar et al., 2019).
Synthesis and Anticancer Drug Development
- Sharma et al. (2018) document the synthesis and molecular docking analysis of an anticancer drug, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, detailing its structural determination and anticancer activity through in silico modeling. This compound targets the VEGFr receptor, indicating a potential pathway for developing targeted cancer therapies (Sharma et al., 2018).
Inhibition of Fatty Acid Synthesis
- A study by Weisshaar and Böger (1989) examines the chloroacetamide inhibition of fatty acid synthesis in the green alga Scenedesmus Acutus, providing insights into the biochemical action of chloroacetamide herbicides and their impact on non-target organisms (Weisshaar & Böger, 1989).
特性
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(6-oxopyridazin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3/c1-11-8-13(9-12(2)16(11)17)23-10-14(21)18-6-7-20-15(22)4-3-5-19-20/h3-5,8-9H,6-7,10H2,1-2H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGSJMJRIXGVIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NCCN2C(=O)C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された


![4-allyl-3-((benzo[d]thiazol-2-ylthio)methyl)-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B2408254.png)
![4-[(6-Chloro-2-oxochromene-3-carbonyl)amino]benzoic acid](/img/structure/B2408255.png)

![Methyl 2-[4,5-dimethoxy-2-(piperidine-1-sulfonyl)phenyl]acetate](/img/structure/B2408257.png)
![2,5-dichloro-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2408259.png)
![2-{[(2-Chloro-6-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2408260.png)
![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide](/img/structure/B2408261.png)
![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2408263.png)
![1-{4-[(3-Methylbenzyl)oxy]phenyl}methanamine](/img/structure/B2408264.png)

![4-chloro-N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2408271.png)
![Ethyl 5-(benzofuran-2-carboxamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2408273.png)
